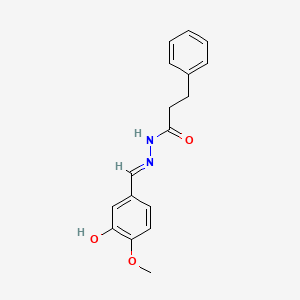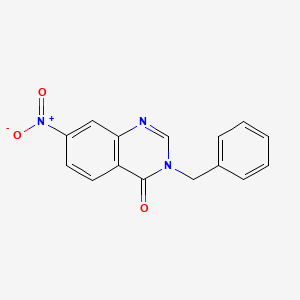![molecular formula C17H20O4S B5874528 2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5874528.png)
2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione, also known as MitoBloCK-7, is a chemical compound that has gained attention in scientific research due to its potential in mitochondrial research.
Wirkmechanismus
2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione binds to the MCU and inhibits its activity, preventing the influx of calcium ions into the mitochondria. This leads to a decrease in mitochondrial calcium levels and affects various cellular processes such as energy production and cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce mitochondrial calcium uptake and increase the resistance of cells to mitochondrial calcium overload-induced cell death. It has also been found to improve mitochondrial function and reduce oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is a selective inhibitor of the MCU, which allows for the specific study of mitochondrial calcium signaling. It is also stable and can be easily synthesized. However, this compound has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. It also has limited bioavailability in vivo, which can affect its effectiveness in animal studies.
Zukünftige Richtungen
There are several future directions for the use of 2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione in scientific research. One potential application is in the study of mitochondrial dysfunction in various diseases such as neurodegenerative diseases and cancer. This compound could also be used to study the role of mitochondrial calcium signaling in various cellular processes such as cell death and metabolism. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its effectiveness in animal studies.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential in mitochondrial research. It is a selective inhibitor of the MCU and has been found to have various biochemical and physiological effects. While it has some limitations, this compound has several advantages for lab experiments and has several potential future directions for research.
Synthesemethoden
2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione can be synthesized using a multi-step process. The first step involves the reaction of tert-butyl acetoacetate with methyl thioglycolate to form tert-butyl 2-(methylthio)acetate. This intermediate is then reacted with 4-(methylthio)benzaldehyde to form 2-tert-butyl-2-methyl-5-(4-methylthiobenzylidene)-1,3-dioxane-4,6-dione. The final step involves the oxidation of this intermediate to form this compound.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione has been found to be useful in mitochondrial research due to its ability to selectively inhibit the mitochondrial calcium uniporter (MCU). The MCU is a protein complex that regulates the influx of calcium ions into the mitochondria, which is important for various cellular processes such as energy production and cell death. This compound has been shown to block the MCU without affecting other calcium channels, making it a valuable tool for studying mitochondrial calcium signaling.
Eigenschaften
IUPAC Name |
2-tert-butyl-2-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-16(2,3)17(4)20-14(18)13(15(19)21-17)10-11-6-8-12(22-5)9-7-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYYDOIVAANZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)SC)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B5874451.png)
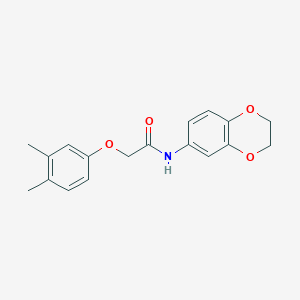
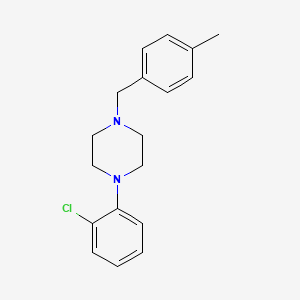
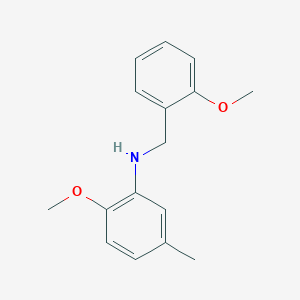
![N-[(1-benzoyl-4-piperidinyl)methyl]benzamide](/img/structure/B5874478.png)
![2,4-dibromo-6-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5874483.png)
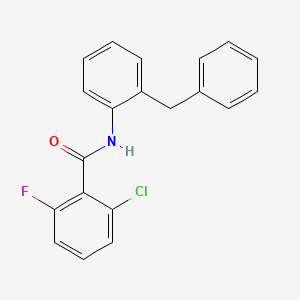
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5874508.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)
